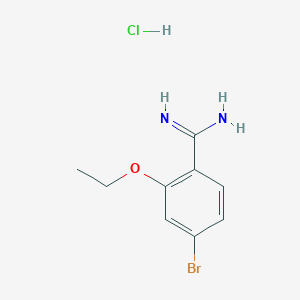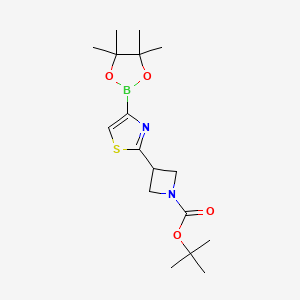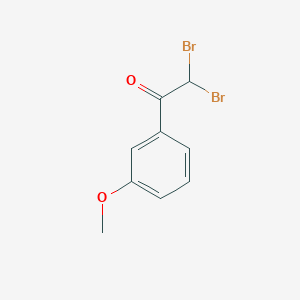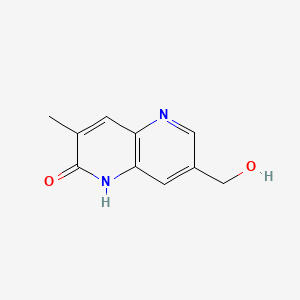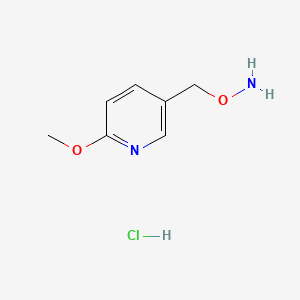![molecular formula C16H23NO5 B13696991 4-Cbz-N-[2-(2-hydroxyethoxy)ethyl]butanamide](/img/structure/B13696991.png)
4-Cbz-N-[2-(2-hydroxyethoxy)ethyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cbz-N-[2-(2-hydroxyethoxy)ethyl]butanamide is a chemical compound used primarily in organic synthesis and pharmaceutical research. It is known for its role as a protecting group in organic chemistry reactions, particularly in the synthesis of various pharmaceutical intermediates and active compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cbz-N-[2-(2-hydroxyethoxy)ethyl]butanamide typically involves the reaction of benzyl chloroformate with 2-(2-hydroxyethoxy)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
For industrial production, the process is scaled up using similar reaction conditions but with larger quantities of reagents and solvents. The reaction mixture is often stirred for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified using techniques such as recrystallization or column chromatography to achieve high purity .
化学反応の分析
Types of Reactions
4-Cbz-N-[2-(2-hydroxyethoxy)ethyl]butanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Cbz-N-[2-(2-hydroxyethoxy)ethyl]butanamide is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group in organic synthesis to prevent unwanted reactions at specific functional groups.
Biology: In the synthesis of biologically active molecules and intermediates.
Medicine: In the development of pharmaceutical compounds and drug intermediates.
Industry: Used in the production of fine chemicals and specialty chemicals
作用機序
The mechanism of action of 4-Cbz-N-[2-(2-hydroxyethoxy)ethyl]butanamide involves its role as a protecting group. The compound forms a stable carbamate linkage with amines, thereby protecting the amine group from unwanted reactions. The protecting group can be selectively removed under mild conditions, allowing for controlled functionalization of the molecule .
類似化合物との比較
Similar Compounds
- Benzyl 2-(2-hydroxyethoxy)ethylcarbamate
- 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate
- 4-[(2-hydroxyethoxy)carbonyl]benzoic acid
Uniqueness
4-Cbz-N-[2-(2-hydroxyethoxy)ethyl]butanamide is unique due to its specific structure that allows for selective protection and deprotection of amine groups. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceutical intermediates .
特性
分子式 |
C16H23NO5 |
|---|---|
分子量 |
309.36 g/mol |
IUPAC名 |
benzyl 5-[2-(2-hydroxyethoxy)ethylamino]-5-oxopentanoate |
InChI |
InChI=1S/C16H23NO5/c18-10-12-21-11-9-17-15(19)7-4-8-16(20)22-13-14-5-2-1-3-6-14/h1-3,5-6,18H,4,7-13H2,(H,17,19) |
InChIキー |
PCKUGTARSWMZNC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)CCCC(=O)NCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



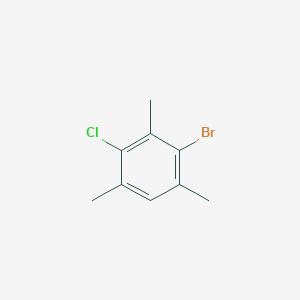
![2-[1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]-4-piperidyl]acetaldehyde](/img/structure/B13696918.png)
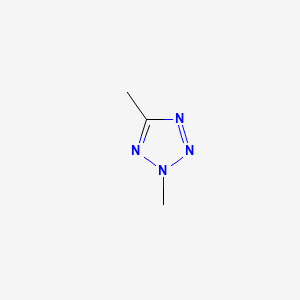

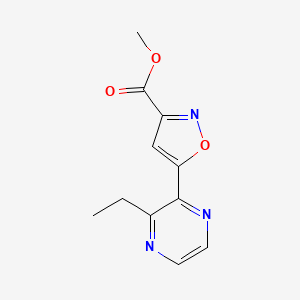
![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)azetidine Hydrochloride](/img/structure/B13696961.png)
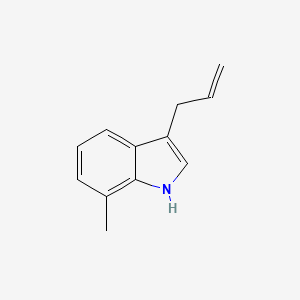
![8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13696977.png)
